molecular formula C14H7NaO5S B12688767 9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide CAS No. 51762-61-9

9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide

Katalognummer: B12688767
CAS-Nummer: 51762-61-9
Molekulargewicht: 310.26 g/mol
InChI-Schlüssel: PSQKJPZCKHRORW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide is a chemical compound with the molecular formula C14H8NaO5S It is a derivative of thioxanthene, characterized by the presence of a carboxylate group and a sodium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide typically involves the oxidation of thioxanthene derivatives. One common method includes the reaction of thioxanthene with strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its thioxanthene precursor.

    Substitution: The carboxylate group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioxanthene derivatives.

    Substitution: Functionalized thioxanthene compounds.

Wissenschaftliche Forschungsanwendungen

9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other thioxanthene derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.

Wirkmechanismus

The mechanism of action of 9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide
  • 9-Oxo-9H-thioxanthene-3-carbonitrile 10,10-dioxide

Comparison

Compared to its similar compounds, 9-Oxo-9H-thioxanthene-3-carboxylate sodium 10,10-dioxide is unique due to the presence of the sodium ion, which can influence its solubility and reactivity. Additionally, the carboxylate group provides different chemical properties compared to the carboxamide and carbonitrile groups, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

51762-61-9

Molekularformel

C14H7NaO5S

Molekulargewicht

310.26 g/mol

IUPAC-Name

sodium;9,10,10-trioxothioxanthene-3-carboxylate

InChI

InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-11(9)20(18,19)12-7-8(14(16)17)5-6-10(12)13;/h1-7H,(H,16,17);/q;+1/p-1

InChI-Schlüssel

PSQKJPZCKHRORW-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.